2-Amino-3-methyl-5-(1,2,4-triazol-1-yl)benzoic acid
Overview
Description
2-Amino-3-methyl-5-(1,2,4-triazol-1-yl)benzoic acid is a compound that features a benzoic acid core substituted with an amino group, a methyl group, and a 1,2,4-triazole ring. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, materials science, and organic synthesis. The presence of the 1,2,4-triazole ring, a well-known pharmacophore, adds to its significance in drug design and development.
Mechanism of Action
Target of Action
The primary targets of 2-Amino-3-methyl-5-(1,2,4-triazol-1-yl)benzoic acid are cancer cells, specifically MCF-7 and HCT-116 cell lines . The compound exhibits potent inhibitory activities against these cells .
Mode of Action
The compound interacts with its targets by inhibiting their proliferation . It achieves this by inducing apoptosis, a process that leads to programmed cell death . This interaction results in changes in the cell’s normal functions, leading to the death of the cancer cells .
Biochemical Pathways
The induction of apoptosis suggests that the compound likely affects pathways related to cell growth and survival .
Result of Action
The result of the compound’s action is the inhibition of cancer cell proliferation and the induction of apoptosis . Some of the compound’s derivatives have shown weak cytotoxic effects toward normal cells (RPE-1) compared with doxorubicin, a commonly used chemotherapy drug . This suggests that the compound may have a selective action against cancer cells .
Biochemical Analysis
Biochemical Properties
2-Amino-3-methyl-5-(1,2,4-triazol-1-yl)benzoic acid plays a significant role in biochemical reactions, particularly in its interaction with enzymes and proteins. This compound has been shown to exhibit inhibitory activity against certain enzymes, such as kinases and lysine-specific demethylase 1 . The triazole ring in its structure allows it to bind effectively to the active sites of these enzymes, thereby modulating their activity. Additionally, this compound interacts with various biomolecules, including nucleic acids and proteins, through hydrogen bonding and hydrophobic interactions .
Cellular Effects
The effects of this compound on cellular processes are profound. This compound has been observed to influence cell signaling pathways, particularly those involved in apoptosis and cell proliferation . In cancer cell lines, such as MCF-7 and HCT-116, this compound induces apoptosis by activating caspases and disrupting mitochondrial membrane potential . Furthermore, it affects gene expression by modulating transcription factors and epigenetic markers, leading to altered cellular metabolism and reduced cell viability .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active sites of enzymes, such as kinases, inhibiting their catalytic activity . This binding is facilitated by the triazole ring, which forms stable interactions with amino acid residues in the enzyme’s active site. Additionally, this compound can act as a competitive inhibitor, preventing substrate binding and subsequent enzymatic reactions . This compound also influences gene expression by interacting with transcription factors and chromatin-modifying enzymes, leading to changes in histone acetylation and methylation patterns .
Temporal Effects in Laboratory Settings
The stability and effects of this compound over time have been studied extensively in laboratory settings. This compound is relatively stable under physiological conditions, with minimal degradation observed over extended periods . Its long-term effects on cellular function can vary depending on the experimental conditions. In in vitro studies, prolonged exposure to this compound has been associated with sustained inhibition of cell proliferation and induction of apoptosis . In in vivo studies, the compound’s effects on tissue function and overall organism health are still being investigated .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound exhibits minimal toxicity and effectively inhibits tumor growth in cancer models . At higher doses, it can cause adverse effects, including hepatotoxicity and nephrotoxicity . The threshold for these toxic effects varies among different animal species, and careful dosage optimization is required to balance efficacy and safety .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is primarily metabolized by liver enzymes, including cytochrome P450 oxidases . These enzymes facilitate the oxidation and subsequent conjugation of the compound, leading to its excretion via the renal and biliary systems . The metabolic intermediates of this compound can also interact with other metabolic pathways, influencing the levels of various metabolites and altering metabolic flux .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . This compound is actively transported across cell membranes by solute carrier transporters, such as organic anion-transporting polypeptides . Once inside the cell, it can bind to intracellular proteins, influencing its localization and accumulation in specific cellular compartments . The distribution of this compound within tissues is also influenced by its affinity for plasma proteins and its ability to cross biological barriers .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound is predominantly localized in the cytoplasm and nucleus, where it interacts with various biomolecules . The presence of targeting signals and post-translational modifications can direct this compound to specific organelles, such as mitochondria and the endoplasmic reticulum . These interactions can modulate the compound’s activity and influence cellular processes, such as apoptosis and protein synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3-methyl-5-(1,2,4-triazol-1-yl)benzoic acid typically involves multi-step organic reactions. One common method starts with the alkylation of 1,2,4-triazole with an appropriate benzoic acid derivative. The process involves the following steps:
Alkylation: The 1,2,4-triazole is alkylated using an O-tosylated oxazoline derivative.
Ring Opening: The oxazoline ring is opened to introduce the amino group.
Oxidation: The resulting β-aminoalcohol is oxidized using potassium permanganate to yield the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-Amino-3-methyl-5-(1,2,4-triazol-1-yl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The triazole ring can be reduced under specific conditions.
Substitution: The methyl group can be substituted with other functional groups through electrophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nitrating agents.
Major Products Formed
Oxidation: Nitro derivatives of the benzoic acid.
Reduction: Reduced triazole derivatives.
Substitution: Various substituted benzoic acids depending on the reagent used.
Scientific Research Applications
2-Amino-3-methyl-5-(1,2,4-triazol-1-yl)benzoic acid has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential drug candidates, particularly those targeting microbial infections and cancer.
Materials Science: The compound can be used in the development of new materials with specific electronic or photonic properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Comparison with Similar Compounds
Similar Compounds
4-(1H-1,2,4-Triazol-1-yl)benzoic acid: Similar structure but with the triazole ring at a different position.
2-Amino-5-chloro-3-methylbenzoic acid: Similar structure but with a chlorine substituent instead of the triazole ring.
Uniqueness
2-Amino-3-methyl-5-(1,2,4-triazol-1-yl)benzoic acid is unique due to the presence of the 1,2,4-triazole ring, which imparts specific biological activities not found in other similar compounds. This makes it a valuable compound for drug development and other scientific applications.
Properties
IUPAC Name |
2-amino-3-methyl-5-(1,2,4-triazol-1-yl)benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N4O2/c1-6-2-7(14-5-12-4-13-14)3-8(9(6)11)10(15)16/h2-5H,11H2,1H3,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDPVDMXTVVSYTN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1N)C(=O)O)N2C=NC=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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